Benzyl mercaptan
Overview
Description
Synthesis Analysis
The synthesis of benzyl mercaptan and its derivatives involves several chemical reactions, highlighting its versatility in organic synthesis. For instance, benzyl mercaptan derivatives have been synthesized by the reaction of 3-aryl-4-bromoacetylsydnones with substituted 4-amino-3-mercapto-1,2,4-triazin-5-ones, showcasing a method to introduce the mercaptan group into aromatic systems (Hegde et al., 2008). Another example involves the amidoalkylation of mercaptans with glyoxylic acid derivatives, demonstrating a pathway to benzyl mercaptan synthesis (Zoller & Ben-Ishai, 1975).
Molecular Structure Analysis
The molecular structure of benzyl mercaptan has been detailed through studies such as rotational spectrum analysis, which elucidates the spatial arrangement of atoms within the molecule. Research reveals that the sulfur atom in benzyl mercaptan is located above the ring plane in a gauche conformation, with specific torsional tunneling motions indicating the flexibility of its structure (Saragi et al., 2019).
Chemical Reactions and Properties
Benzyl mercaptan undergoes various chemical reactions, demonstrating its reactivity and utility in organic chemistry. Its ability to form self-assembled monolayers on gold surfaces, for example, is significant for applications in materials science and nanotechnology (Baunach & Kolb, 2002). Additionally, benzyl mercaptan is used in the synthesis of iron oxysulfide/iron oxide composite materials, highlighting its role in the preparation of materials with specific electrochemical properties (Sallard et al., 2015).
Physical Properties Analysis
The physical properties of benzyl mercaptan, such as its odor, have been studied to improve the working conditions for researchers. Modifications to its molecular structure, like trialkylsilylation, have been shown to reduce its strong smell without altering its reactivity, making it an odorless synthetic equivalent for laboratory use (Nishide et al., 2002).
Chemical Properties Analysis
The chemical properties of benzyl mercaptan allow it to participate in a variety of reactions, such as the formation of complexes with metals and its role in desulfurization processes. Its interaction with metals, for example, is demonstrated through the synthesis and characterization of oxotechnetium(V) complexes, where benzyl mercaptan acts as a coligand (Spyriounis et al., 1995). Moreover, its adsorption on Au(111) surfaces has been studied for the deposition of copper, revealing insights into its surface chemistry and potential for material science applications (Baunach & Kolb, 2002).
Scientific Research Applications
Functionalization of Carbon Nanotubes : Benzyl mercaptan is used to functionalize multiwalled carbon nanotubes. This process facilitates the adhesion of platinum nanoparticles, enhancing their utility in various applications, as shown through X-ray photoelectron spectroscopy (Yang, Hennequin, & Sacher, 2006).
Odor Reduction in Synthesis : Trialkylsilylated benzyl mercaptans and benzenethiols, which are derivatives of benzyl mercaptan, have been developed to reduce the foul odor of their parent compounds, providing odorless synthetic equivalents. This enhances working conditions for researchers (Nishide et al., 2002).
Kraft Pulping Process : In the kraft pulping of wood, benzyl mercaptans are produced and oxidized much faster than alcohols. This property suggests their potential role as reaction partners in the reduction of anthraquinone to anthrahydroquinone during the kraft/anthraquinone process (Apfeld & Dimmel, 1982).
Protein Detection : Benzyl mercaptan has been employed in covalent imprinting and covalent rebinding processes, demonstrating its utility in the efficient detection of proteins. This method offers a promising approach for rapid protein detection (Burri & Yu, 2017).
Nanoparticle Synthesis : In the sonochemical synthesis of silver nanoparticles, benzyl mercaptan is used to control the size of these nanoparticles in ethanol solutions. This technique has potential applications in biosensors and drug delivery (Yang & Li, 2008).
Acrylamide Elimination in Foods : The role of mercaptans, including benzyl mercaptan, in the elimination of acrylamide from foods is complex and varies depending on the food composition and presence of oxygen (Hidalgo, Delgado, & Zamora, 2010).
Analytical Chemistry : Benzyl mercaptan is used in the estimation of proanthocyanidins through acid depolymerization, offering a method suitable for analyzing low or insoluble proanthocyanidins (Matthews et al., 1997).
Surface Chemistry Studies : The adsorption behavior of benzyl mercaptan on gold nanoparticle surfaces has been investigated, providing insights into surface chemistry and nanotechnology applications (Joo, 2004).
Radiation Chemistry : Studies on the radiation-induced reactions of benzyl mercaptan in various organic solvents have contributed to understanding the energy transfer mechanisms in radiation chemistry (Andō, Sugimoto, & Ōae, 1964).
Antibacterial Research : Quinoline and quinazoline derivatives containing benzyl mercaptan have shown promising antibacterial activity, indicating potential applications in medicinal chemistry (El-zohry et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWRTRMUIOCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026664 | |
Record name | Benzenemethanethiol | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |
Record name | Benzyl mercaptan | |
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Record name | Benzyl mercaptan | |
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Boiling Point |
194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | BENZYL MERCAPTAN | |
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Record name | Phenylmethanethiol | |
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Flash Point |
158 °F (70 °C)(Closed cup) | |
Record name | BENZYL MERCAPTAN | |
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Solubility |
Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | BENZYL MERCAPTAN | |
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Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
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Density |
1.058 at 20 °C, 1.050-1.058 | |
Record name | BENZYL MERCAPTAN | |
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Record name | Benzyl mercaptan | |
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Vapor Density |
4.28 (Air= 1) | |
Record name | BENZYL MERCAPTAN | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | Benzyl mercaptan | |
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Product Name |
Benzyl mercaptan | |
Color/Form |
Colorless liquid, Water-white, mobile liquid | |
CAS RN |
100-53-8, 16528-58-8 | |
Record name | Benzyl mercaptan | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-30 °C | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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